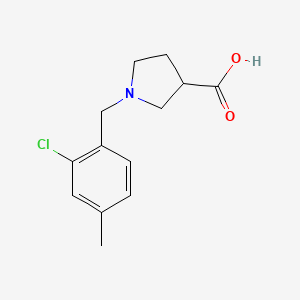

1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-9-2-3-10(12(14)6-9)7-15-5-4-11(8-15)13(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPCZNYWLNOJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Pyrrolidine-3-carboxylic Acid Derivatives

The dominant method to prepare this compound is via N-alkylation of a pyrrolidine-3-carboxylic acid precursor with 2-chloro-4-methylbenzyl halides (chloride or bromide).

-

- Base: Typically, a mild base such as sodium bicarbonate or potassium carbonate is used to deprotonate the nitrogen.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity.

- Temperature: Reaction temperatures range from ambient to reflux depending on reactivity.

- Time: Reaction times vary from several hours to overnight to ensure complete alkylation.

Mechanism:

The nucleophilic nitrogen of the pyrrolidine attacks the electrophilic carbon in the benzyl halide, displacing the halide ion and forming the N-substituted product.-

- Dissolve pyrrolidine-3-carboxylic acid in DMF.

- Add potassium carbonate as a base.

- Add 2-chloro-4-methylbenzyl chloride dropwise.

- Stir at 60–80 °C for 6–12 hours.

- Quench the reaction with water, extract with ethyl acetate.

- Purify by recrystallization or chromatography.

Alternative Synthetic Routes

Reductive Amination: Starting from pyrrolidine-3-carboxylic acid and 2-chloro-4-methylbenzaldehyde, reductive amination can be employed using reducing agents such as sodium cyanoborohydride. This method can provide stereoselective control but requires additional purification steps.

Catalytic Hydrogenation: In some cases, protected pyrrolidine derivatives (e.g., N-benzyl or carbamate-protected) are hydrogenated in the presence of chiral catalysts to achieve the desired stereochemistry, followed by deprotection and alkylation.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Alkylation | Pyrrolidine-3-carboxylic acid + 2-chloro-4-methylbenzyl chloride | K2CO3, DMF, 60–80 °C, 6–12 h | 70–85 | Simple, scalable, moderate to high yield |

| Reductive Amination | Pyrrolidine-3-carboxylic acid + 2-chloro-4-methylbenzaldehyde | NaBH3CN, MeOH, ambient temperature | 60–75 | Offers stereoselectivity, requires purification |

| Catalytic Hydrogenation | Protected pyrrolidine derivatives | H2, chiral catalyst, ethanol, 50 °C | 65–80 | Requires catalyst and protection/deprotection |

Detailed Research Findings

Reaction Optimization

- Base Selection: Potassium carbonate is preferred over stronger bases to avoid racemization or decomposition.

- Solvent Effects: DMF and acetonitrile improve solubility and reaction rate; protic solvents may lead to side reactions.

- Temperature Control: Elevated temperatures accelerate alkylation but can cause byproduct formation; thus, 60–80 °C is optimal.

- Stoichiometry: Using a slight excess (1.1–1.5 equiv) of benzyl halide ensures complete conversion without excessive side products.

Purification Techniques

- Recrystallization: Commonly used solvents include ethyl acetate, hexane, or diisopropyl ether.

- Chromatography: Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) is effective for removing impurities.

- Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy (carboxylic acid C=O stretch ~1720 cm⁻¹), and elemental analysis.

Notes on Stereochemistry and Chiral Purity

- The pyrrolidine-3-carboxylic acid scaffold is chiral; maintaining stereochemical integrity is crucial for biological activity.

- Mild reaction conditions and avoidance of strong bases or acids help prevent racemization.

- Chiral catalysts or auxiliaries may be employed in advanced synthetic routes for enantiomerically pure products.

Chemical Reactions Analysis

1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperature and pH conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of derivatives and modified compounds.

Scientific Research Applications

1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The specific pathways affected depend on the biological context and the target molecules, potentially influencing cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations:

Core Flexibility : The pyrrolidine core in the target compound and allows for greater conformational adaptability compared to the rigid pyrazolo-pyridine analogs (). This flexibility may influence target selectivity in drug design .

Methyl vs. Cyclopropyl/Phenyl: Methyl groups (target compound, ) offer minimal steric bulk, whereas cyclopropyl () or phenyl () groups enhance hydrophobic interactions .

Carboxylic Acid Role : The carboxylic acid group in all compounds facilitates hydrogen bonding, a critical feature for binding to enzymes or receptors.

Physicochemical and Pharmacological Implications

- Metabolic Stability : Cyclopropyl () and para-substituted benzyl groups () are associated with improved metabolic resistance compared to ortho-substituted derivatives .

- Synthetic Utility : Pyrazolo-pyridine derivatives () are often synthesized as kinase inhibitors or anti-inflammatory agents, while pyrrolidine derivatives (target compound, ) serve as intermediates for GABA analogs or protease inhibitors .

Biological Activity

Overview

1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a pyrrolidine ring with a 2-chloro-4-methylbenzyl substituent and a carboxylic acid functional group, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The compound's structure suggests that it may interact with bacterial enzymes or cell membrane components, disrupting normal cellular functions.

Case Study: Antimicrobial Efficacy

A study evaluated various derivatives of pyrrolidine carboxylic acids against multidrug-resistant pathogens. The results indicated that certain modifications to the structure enhanced antimicrobial potency. For example, derivatives with specific halogen substitutions demonstrated improved activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to 128 µg/mL .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 64 - 128 | MRSA, A. baumannii |

| Ester derivative of this compound | 64 | MRSA |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis or interfering with cell cycle progression.

Research Findings

In vitro assays have shown that derivatives of pyrrolidine carboxylic acids can inhibit the proliferation of A549 human lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 20 - 50 | Induction of apoptosis |

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. These may include:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : Interaction with receptors involved in apoptosis and cell signaling pathways can lead to altered cellular responses.

Comparison with Similar Compounds

The unique structure of this compound allows for comparison with other pyrrolidine derivatives. Similar compounds have shown varying degrees of biological activity depending on their substituents.

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 1-benzylpyrrolidine-3-carboxylic acid | Moderate similarity | Antibacterial |

| 1-(2-chlorobenzyl)pyrrolidine-3-carboxylic acid | High similarity | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.